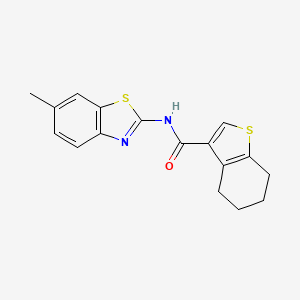![molecular formula C20H20N4O3 B10974934 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzamide](/img/structure/B10974934.png)
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzamide is a chemical compound with the molecular formula C₁₃H₁₇N₃. Its systematic name is 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine . Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Formation of Pyrazole Ring
- Start with 3,5-dimethylpyrazole.
- Introduce the 4-methylbenzyl group (tolylmethyl) at the 1-position using appropriate reagents.
- Nitrate the compound to obtain the 3-nitrobenzamide group.
-
Final Steps
- Convert the nitro group to an amine by reduction.
- Formulate the final compound by attaching the amine group to the pyrazole ring.
Industrial Production:
Industrial-scale production methods may involve variations of the above steps, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactions:
Oxidation and Reduction:
Common Reagents and Conditions:
Major Products:
- The primary product is the compound itself, N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzamide.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Studied for therapeutic properties (e.g., anti-inflammatory, antimicrobial).
Industry: May serve as an intermediate in pharmaceutical or agrochemical production.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While there are no direct analogs of this compound, we can compare it to related structures:
3,5-Dimethylpyrazole: The parent compound without the benzyl group.
3-Nitrobenzamide: A compound with a similar nitrobenzamide moiety but lacking the pyrazole ring.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C20H20N4O3/c1-13-7-9-16(10-8-13)12-23-15(3)19(14(2)22-23)21-20(25)17-5-4-6-18(11-17)24(26)27/h4-11H,12H2,1-3H3,(H,21,25) |
InChI Key |
BAAJJMVUJKKMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10974857.png)
![N-(2,5-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10974865.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B10974867.png)

![2-[[4-(Carboxymethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B10974888.png)
![2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B10974896.png)
![2-[(3-Fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974899.png)
![1-[1-(2,4-Dimethylphenyl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B10974903.png)
![1-ethyl-4-{[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]amino}-1H-pyrazole-5-carbonitrile](/img/structure/B10974910.png)
![3-methyl-N-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B10974911.png)

![2-methyl-N-[2-[4-(2-methylbenzoyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B10974921.png)


